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molecular formula C3H6N4 B1620458 1,5-Dimethyltetrazole CAS No. 5144-11-6

1,5-Dimethyltetrazole

Cat. No. B1620458
M. Wt: 98.11 g/mol
InChI Key: HWHNFJYQDMSYAF-UHFFFAOYSA-N
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Patent
US04897490

Procedure details

To a solution of 1,5-dimethyltetrazole (10 g) in 100 mL of dry tetrahydrofuran and 20 mL of hexamethylphosphoramide at -78° C. (dry ice-acetone) under an argon atmosphere was added dropwise 50 mL (1.2 equivalent) of n-butyllithium (2.5M in hexane). The deprotonation of 1,5-dimethyltetrazole was allowed to proceed at -78° C. for 40 minutes, then at -20° C. to 30 minutes. The anion solution was rechilled at -78° C. and transferred via a cannula over a period of 45 minutes into a cold (-78° C.) solution containing 12 mL of ethyl chloroformate in 50 mL of tetrahydrofuran. The reaction mixture was diluted with aqueous 2N HCl and saturated aqueous solution of sodium chloride and then extracted with ethyl acetate. The residue from the organic extract was purified by silica gel flash chromatography. The appropriate fractions were combined and evaporated to give 4 g of product. The product was further purified by crystallization from ethyl acetate-hexanes to yield 3.52 g (21%) of the title compound; m.p.=64°-66° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[N:5][N:4]=[N:3]1.C(=O)=O.CC(C)=O.C([Li])CCC.Cl[C:21]([O:23][CH2:24][CH3:25])=[O:22]>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.Cl.[Cl-].[Na+]>[CH3:1][N:2]1[C:6]([CH2:7][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N:5][N:4]=[N:3]1 |f:1.2,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1N=NN=C1C
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NN=C1C
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was rechilled at -78° C.
WAIT
Type
WAIT
Details
transferred via a cannula over a period of 45 minutes into a cold (-78° C.) solution
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The residue from the organic extract
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN1N=NN=C1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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